2-Propanone, methylhydrazone
CAS No.: 5771-02-8
Cat. No.: VC2114446
Molecular Formula: C4H10N2
Molecular Weight: 86.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5771-02-8 |
|---|---|
| Molecular Formula | C4H10N2 |
| Molecular Weight | 86.14 g/mol |
| IUPAC Name | N-(propan-2-ylideneamino)methanamine |
| Standard InChI | InChI=1S/C4H10N2/c1-4(2)6-5-3/h5H,1-3H3 |
| Standard InChI Key | JXSSEZYJBTUIGX-UHFFFAOYSA-N |
| SMILES | CC(=NNC)C |
| Canonical SMILES | CC(=NNC)C |
Introduction
Chemical Identity and Fundamental Properties
2-Propanone, methylhydrazone is identified by the CAS Registry Number 5771-02-8 and possesses the molecular formula C₄H₁₀N₂ . This compound is characterized structurally by a hydrazone functional group formed through the condensation reaction between acetone (2-propanone) and methylhydrazine. The IUPAC standard InChIKey for this compound is JXSSEZYJBTUIGX-UHFFFAOYSA-N, which provides a unique digital identifier for database referencing and chemical information systems .
The molecular weight of 2-Propanone, methylhydrazone is 86.1356 g/mol, making it a relatively small organic molecule . The compound contains a C=N-NH- structural motif that is characteristic of hydrazones, with the methyl group attached to the terminal nitrogen atom. This structural arrangement contributes significantly to the compound's chemical behavior and reactivity patterns.
Physical and Chemical Properties
The physical state of 2-Propanone, methylhydrazone at standard temperature and pressure is liquid. The compound is relatively stable under normal conditions but exhibits characteristic reactivity associated with hydrazones. Based on its structural features, the compound is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.
The defining chemical characteristic of 2-Propanone, methylhydrazone is the presence of the hydrazone functional group, which confers nucleophilic properties and the ability to form complexes with metal ions. These properties make the compound valuable in various chemical applications and analytical methods.
Thermochemical Properties
Thermochemical data for 2-Propanone, methylhydrazone has been experimentally determined and documented in scientific literature. According to the NIST WebBook, which compiles standardized chemical data, the following thermodynamic parameters have been established:
| Quantity | Value | Units | Method | Reference |
|---|---|---|---|---|
| Enthalpy of formation (Δ<sub>f</sub>H° liquid) | 39.7 ± 0.8 | kJ/mol | Ccb | Lebedeva, Masalitinova, et al., 1980 |
| Enthalpy of combustion (Δ<sub>c</sub>H° liquid) | -3043.9 ± 0.8 | kJ/mol | Ccb | Lebedeva, Masalitinova, et al., 1980 |
These thermochemical parameters provide essential information for understanding the compound's energetics and stability . The positive enthalpy of formation indicates that the formation of 2-Propanone, methylhydrazone from its constituent elements is an endothermic process. The large negative enthalpy of combustion reflects the substantial energy release when the compound undergoes complete oxidation, which is typical for organic compounds containing carbon-hydrogen bonds.
Synthesis Methods and Reaction Pathways
The synthesis of 2-Propanone, methylhydrazone typically involves the direct condensation reaction between acetone and methylhydrazine. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the nucleophilic nitrogen atom of methylhydrazine attacks the electrophilic carbonyl carbon of acetone, followed by the elimination of water to form the hydrazone bond .
General Reaction Scheme
The general reaction for the synthesis of 2-Propanone, methylhydrazone can be represented as:
CH₃COCH₃ + CH₃NHNH₂ → CH₃C(=NNHCH₃)CH₃ + H₂O
This reaction typically proceeds under mild conditions, often at room temperature, and may be catalyzed by acids to enhance the reaction rate. The reaction is generally high-yielding and represents a straightforward method for preparing the compound.
Analytical Applications in Synthesis
An important application of this reaction is in analytical chemistry, particularly for the detection and quantification of methylhydrazine. As documented in research by the Journal of Chromatographic Science, acetone serves a dual purpose in this context – it functions both as a solvent for dissolving the analyte and as a derivatizing agent for methylhydrazine, forming 2-Propanone, methylhydrazone . This derivatization strategy eliminates the need for post-derivatization sample clean-up prior to analysis, offering a simplified analytical workflow.
Analytical Detection Methods
The analysis and detection of 2-Propanone, methylhydrazone have been thoroughly investigated, particularly in the context of trace analysis of methylhydrazine in pharmaceutical and chemical samples.
Gas Chromatography-Mass Spectrometry Method
A significant analytical methodology was developed for the detection of methylhydrazine through its conversion to 2-Propanone, methylhydrazone. This gas chromatography-mass spectrometry (GC-MS) method was designed as a limit test for analyzing trace levels of methylhydrazine in experimental drug substances .
The method features:
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Direct injection GC conditions that provide good separation of the acetone-methylhydrazine derivative (2-Propanone, methylhydrazone) from matrix interference
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Mass spectrometric detection in selected ion monitoring mode (m/z 86)
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Sensitivity sufficient for detecting methylhydrazine at concentrations as low as 1 part per million relative to the drug substance
This analytical approach demonstrates the practical utility of 2-Propanone, methylhydrazone formation in trace analysis and pharmaceutical quality control procedures.
Chemical Reactivity and Reaction Analysis
2-Propanone, methylhydrazone exhibits characteristic reactivity patterns determined by its hydrazone functional group. The compound can participate in various chemical transformations that are significant in both synthetic chemistry and biochemical processes.
Oxidation and Reduction Reactions
The hydrazone functionality in 2-Propanone, methylhydrazone renders it susceptible to both oxidation and reduction reactions:
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Oxidation can lead to the formation of corresponding oximes or nitriles, potentially using oxidizing agents such as hydrogen peroxide or potassium permanganate
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Reduction can yield hydrazines or amines, typically employing reducing agents like sodium borohydride or lithium aluminum hydride
These transformation capabilities make 2-Propanone, methylhydrazone a versatile intermediate in organic synthesis pathways.
Complex Formation with Metal Ions
The hydrazone group in 2-Propanone, methylhydrazone has demonstrated ability to form stable complexes with various metal ions. This property is particularly relevant in coordination chemistry and may have applications in catalysis and metal ion sensing.
Biological Activity and Toxicology
Research indicates that 2-Propanone, methylhydrazone exhibits biological activity through its interactions with various molecular targets. While the compound itself has been less extensively studied than its precursor methylhydrazine, its biological properties merit consideration.
Toxicological Considerations
Methylhydrazine, a precursor in the synthesis of 2-Propanone, methylhydrazone, is recognized as a highly reactive reducing agent with significant toxicological concerns. It is identified as:
Given these properties of the precursor, appropriate handling precautions should be observed when working with both methylhydrazine and its derivatives, including 2-Propanone, methylhydrazone.
Comparative Analysis with Related Compounds
Understanding 2-Propanone, methylhydrazone in the context of related compounds provides valuable perspective on its unique properties and applications. Several compounds share structural similarities or related chemical behavior:
Comparison with Structural Analogs
The following table presents a comparative analysis of 2-Propanone, methylhydrazone and structurally related compounds:
| Compound | Molecular Formula | Key Distinctive Features |
|---|---|---|
| 2-Propanone (Acetone) | C₃H₆O | Parent ketone; lacks hydrazone group |
| Methylhydrazine | CH₃NHNH₂ | Hydrazine derivative; highly reactive reducing agent |
| Acetone phenylhydrazone | C₉H₁₂N₂ | Contains phenyl group instead of methyl on the hydrazine nitrogen |
| 2-Propanone, hydrazone | C₃H₈N₂ | Lacks the N-methyl group of 2-Propanone, methylhydrazone |
These structural relationships highlight the distinctive features of 2-Propanone, methylhydrazone and contextualize its chemical behavior within a broader family of related compounds.
Research Applications and Scientific Significance
2-Propanone, methylhydrazone has found applications in various scientific and industrial contexts, demonstrating its utility beyond basic chemical research.
Applications in Analytical Chemistry
The formation of 2-Propanone, methylhydrazone through the reaction of acetone with methylhydrazine serves as the basis for analytical methods designed to detect and quantify methylhydrazine. This approach has proven particularly valuable in pharmaceutical analysis, where trace levels of methylhydrazine must be monitored in drug substances .
The GC-MS method utilizing this derivatization technique allows for:
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Specific detection of methylhydrazine at parts-per-million levels
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Simplified sample preparation by using acetone as both solvent and derivatizing agent
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Good separation from matrix interferences
Synthetic Applications
The compound's reactivity makes it potentially useful as an intermediate in the synthesis of more complex organic molecules. The hydrazone functionality can serve as a protected form of a carbonyl group or as a nucleophilic synthon in various organic transformations.
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